Fmoc-Phe(4-F)-OH

Catalog No.
S714812
CAS No.
169243-86-1
M.F
C24H20FNO4
M. Wt
405.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Phe(4-F)-OH

CAS Number

169243-86-1

Product Name

Fmoc-Phe(4-F)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

IXUMACXMEZBPJG-QFIPXVFZSA-N

SMILES

Array

Synonyms

169243-86-1;Fmoc-4-fluoro-L-phenylalanine;Fmoc-Phe(4-F)-OH;Fmoc-L-4-Fluorophenylalanine;FMOC-L-4-Fluorophe;fmoc-4-fluoro-l-phe-oh;fmoc-4-fluoro-l-phe;fmoc-4-fluoro-phe-oh;(s)-n-fmoc-4-fluorophenylalanine;Fmoc-L-phe(4-F)-OH;(l)-4-fluoro-phenyl-n-fmoc-alanine;fmoc-pf-l-phe-oh;l-3-(4-fluoro-phenyl)-n-fmoc-alanine;fmoc-l-phe(4-f);fmoc-p-fluoro-phe-oh;fmoc-4-fluoro-phenylalanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoicacid;4-fluoro-l-phenylalanine,n-fmocprotected;(s)-fmoc-4-fluoro-phenylalanine;fmoc-4-fluorophenylalanine;l-4-fluoro-phenyl-n-fmoc-alanine;n-alpha-(9-fluorenylmethyloxycarbonyl)-l-4-fluoro-phenylalanine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoicacid;(s)-2-(((9h-fluoren-9-yl)methoxy)carbonylamino)-3-(4-fluorophenyl)propanoicacid;(s)-2-(9h-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-phenyl)-propionicacid

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)F)C(=O)O

The exact mass of the compound Fmoc-4-fluoro-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Phe(4-F)-OH (CAS: 169243-86-1) is a para-fluorinated unnatural amino acid derivative widely procured for solid-phase peptide synthesis (SPPS). As a direct structural analog of L-phenylalanine, the introduction of a highly electronegative fluorine atom at the 4-position of the phenyl ring significantly alters the electronic distribution and lipophilicity of the residue without introducing substantial steric bulk[1]. In industrial and pharmaceutical pipelines, this building block is primarily selected to enhance the metabolic stability and proteolytic resistance of peptide therapeutics, as well as to serve as a highly sensitive, non-perturbing 19F NMR reporter for probing protein-ligand interactions and conformational dynamics, such as peptidylprolyl cis/trans isomerization[2].

Substituting Fmoc-Phe(4-F)-OH with the standard Fmoc-Phe-OH baseline results in a critical loss of proteolytic resistance and membrane permeability, which are essential for the in vivo efficacy of advanced peptide therapeutics [1]. Furthermore, for structural biology applications, unfluorinated phenylalanine provides no 19F NMR signal, whereas positional isomers like Fmoc-Phe(2-F)-OH or Fmoc-Phe(3-F)-OH exhibit drastically different NMR profiles. For instance, 2-fluorophenylalanine often yields complex, split resonances due to sterically hindered, slow phenyl ring flips, complicating spectral interpretation [2]. In contrast, the para-fluorine in Fmoc-Phe(4-F)-OH undergoes fast rotation, yielding sharp, easily quantifiable 19F NMR signals that accurately report on local chemical environments without disrupting the native peptide fold [2].

Enhancement of Target Inhibitory Activity and Proteolytic Stability

The incorporation of 4-fluoro-L-phenylalanine into peptide sequences can dramatically enhance biological activity and stability compared to the unfluorinated baseline. In the development of bicyclic peptide inhibitors targeting coagulation factor XII, substituting a standard phenylalanine residue with 4-fluoro-L-phenylalanine increased the inhibitory activity by nearly 10-fold [1]. This quantitative leap in potency, coupled with the known metabolic stabilizing effects of para-fluorination, demonstrates why Fmoc-Phe(4-F)-OH is prioritized in structure-activity relationship (SAR) optimization for peptide drug candidates [1].

Evidence DimensionInhibitory Activity (Factor XII Bicyclic Peptide Inhibitor)
Target Compound Data~10-fold increase in inhibitory activity
Comparator Or BaselineUnfluorinated Phenylalanine (Phe)
Quantified Difference10-fold enhancement in potency
ConditionsIn vitro coagulation factor XII inhibition assay

Procuring the 4-fluoro derivative directly translates to higher potency and extended half-life in peptide-based therapeutics, reducing required dosages.

Superior 19F NMR Spectral Resolution for Conformational Analysis

For structural probing, 4-fluorophenylalanine serves as an optimal 19F NMR reporter compared to its positional isomers. In comparative NMR studies of fluorinated lysozymes, the 19F NMR spectrum of 4-F-Phe yielded three sharp resonances spanning a 4.8 ppm chemical shift range, driven by fast phenyl ring flips[1]. In contrast, the 2-F-Phe isomer produced six complex resonances spanning 7.4 ppm due to sterically hindered, slow ring flips, which complicates data interpretation [1]. Additionally, in dual-labeling studies, 4-F-Phe provides a distinct resonance window (e.g., around -117.3 ppm) that is separated by ~20 ppm from 3-fluorotyrosine, enabling multiplexed NMR analysis without signal overlap [2].

Evidence Dimension19F NMR Spectral Complexity and Resolution
Target Compound DataSharp resonances spanning 4.8 ppm (fast ring flip)
Comparator Or Baseline2-Fluorophenylalanine (6 complex resonances spanning 7.4 ppm due to slow ring flip)
Quantified DifferenceElimination of steric-hindrance-induced signal splitting
ConditionsSolution-state 19F NMR at 470 MHz

Buyers requiring 19F NMR tags for protein conformational studies must select the para-fluoro isomer to ensure highly resolved, easily interpretable spectra.

Seamless Integration into Standard and Microwave-Enhanced SPPS

Fmoc-Phe(4-F)-OH maintains excellent processability in both standard and accelerated solid-phase peptide synthesis (SPPS) workflows, requiring no specialized coupling reagents compared to standard Fmoc-amino acids. In automated microwave-enhanced SPPS of complex cyclic peptides, Fmoc-Phe(4-F)-OH was successfully coupled using a 5-fold excess with DIC and Oxyma Pure at 90 °C for 1 minute, achieving complete incorporation without elevated racemization [1]. Similarly, manual batch syntheses utilize standard HATU/DIPEA activation protocols (e.g., 10 equivalents, 20 min at room temperature), confirming that this fluorinated building block can be directly substituted into existing manufacturing pipelines without re-optimizing coupling cycles [2].

Evidence DimensionSPPS Coupling Conditions and Compatibility
Target Compound DataComplete coupling at 90 °C for 1 min (Microwave) or 20 min at RT (Manual)
Comparator Or BaselineStandard Fmoc-Phe-OH (Baseline SPPS protocols)
Quantified DifferenceZero required protocol deviation
ConditionsMicrowave-enhanced SPPS (DIC/Oxyma) and manual SPPS (HATU/DIPEA)

CDMOs and peptide chemists can procure this compound knowing it will drop seamlessly into established automated synthesis protocols without process disruption.

Precision Probing of Peptidylprolyl cis/trans Isomerization

Fmoc-Phe(4-F)-OH is specifically utilized as a distal reporter to measure peptidylprolyl bond cis/trans conformational status. In pentapeptide models (e.g., Ac-X-Pro-Z-Ala-Ala-4FPhe), the 4-fluorophenylalanine residue provides a quantifiable chemical shift dispersion between the cis-Pro and trans-Pro states [1]. Because the 19F reporter is placed distally, it does not artificially influence the prolyl bond conformation, a significant advantage over using directly fluorinated proline derivatives (like fluoroproline), which are known to bias the cis/trans populations [1].

Evidence DimensionConformational Bias in Proline Isomerism Assays
Target Compound DataDistal 4-F-Phe reports cis/trans ratio without altering native populations
Comparator Or BaselineFluoroproline (Biases proline conformational populations)
Quantified DifferenceElimination of reporter-induced conformational bias
Conditions19F NMR of pentapeptide models at pH 7.4

For researchers developing conformational assays, Fmoc-Phe(4-F)-OH provides an unbiased reporting mechanism, ensuring that measured structural data reflects true native states.

Development of Proteolytically Resistant Peptide Therapeutics

Directly following from its ability to increase target inhibitory activity by up to 10-fold and enhance metabolic stability, Fmoc-Phe(4-F)-OH is a critical building block for synthesizing next-generation peptide drugs, including bicyclic and macrocyclic inhibitors [1]. It is the optimal choice when optimizing the pharmacokinetic profile and in vivo half-life of a lead peptide without altering its native steric footprint.

19F NMR Structural Biology and Protein-Ligand Screening

Due to its fast phenyl ring flip dynamics and resulting sharp, highly resolved 19F NMR resonances, 4-fluorophenylalanine is heavily utilized in Protein-Observed Fluorine NMR (PrOF NMR) [2]. It is ideal for dual-labeling strategies (e.g., alongside 3-fluorotyrosine) to map distinct small-molecule binding sites on complex protein domains like the CBP/p300 KIX domain [2].

Unbiased Peptidylprolyl Isomerization Assays

Fmoc-Phe(4-F)-OH is uniquely suited for synthesizing 'conformational balance' peptides where it acts as a distal 19F NMR reporter [3]. This application is essential for researchers studying the intrinsically disordered regions of proteins, as it allows for the precise quantification of cis/trans-Pro populations without the conformational bias introduced by directly fluorinated prolines [3].

High-Throughput Automated Peptide Manufacturing

Because Fmoc-Phe(4-F)-OH is fully compatible with standard HATU/DIPEA and microwave-accelerated DIC/Oxyma coupling protocols, it is a preferred unnatural amino acid for CDMOs scaling up fluorinated peptide production[4]. It ensures high crude purity and yield without the need for specialized, time-consuming coupling optimizations[4].

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

405.13763628 Da

Monoisotopic Mass

405.13763628 Da

Heavy Atom Count

30

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-4-fluoro-L-phenylalanine

Dates

Last modified: 08-15-2023

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